REACTION_CXSMILES
|
[C:1]1([C:7]2O[C:9]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[C:10]3[C:15]=2[CH:14]=[CH:13][CH:12]=[CH:11]3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:22][C:23]1[C:33]2[C:34]3[C:26]([CH:27]=[CH:28][C:29]=3[CH:30]=[CH:31][CH:32]=2)=[CH:25][CH:24]=1>C1(C)C=CC=CC=1>[Br:22][C:23]1[CH:24]=[CH:25][C:26]2=[C:34]3[C:33]=1[CH:32]=[CH:31][CH:30]=[C:29]3[C:28]1[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[C:15]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]3=[C:9]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:27]=12
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1OC(=C2C=CC=CC12)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=CC=3C=CC=C1C32
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off in vacuum
|
Type
|
DISSOLUTION
|
Details
|
after which the residue was dissolved in 500 ml of acetic acid
|
Type
|
ADDITION
|
Details
|
An aqueous 40% hydrobromic acid solution, 50 cm3, was added to the solution, which
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
This was purified by silica gel chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of toluene and hexane as an extracting solvent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CC=C3C=4C(=C5C(=C(C4C(C=C1)=C32)C3=CC=CC=C3)C=CC=C5)C5=CC=CC=C5
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |